2-Isopropyl-1,3,6,2-dioxazaborocane

Description

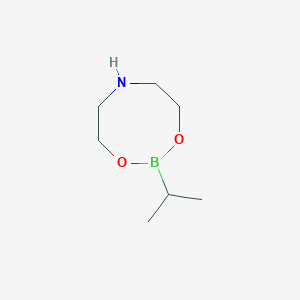

Structure

2D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BNO2/c1-7(2)8-10-5-3-9-4-6-11-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDZAAOFXMKZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559828 | |

| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119246-82-1 | |

| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Isopropyl-1,3,6,2-dioxazaborocane CAS number

An In-depth Technical Guide to 2-Isopropyl-1,3,6,2-dioxazaborocane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the diethanolamine (DEA) boronic ester family, serves as a crucial and versatile building block in modern synthetic organic chemistry. Its stability, crystallinity, and predictable reactivity make it a valuable reagent, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in facilitating robust and scalable cross-coupling reactions.

Core Chemical Identity and Properties

This compound is an organoboron compound recognized for its utility as a stable, solid surrogate for the more volatile and less stable isopropylboronic acid. Its formal name is 2-(propan-2-yl)-1,3,6,2-dioxazaborocane, and it is also commonly referred to as isopropylboronic acid diethanolamine ester.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 119246-82-1[1] |

| Molecular Formula | C₇H₁₆BNO₂[1] |

| Molecular Weight | 157.02 g/mol [1] |

| Exact Mass | 157.1274089 u[1] |

| Appearance | Powder or liquid[2] |

| Purity (Typical) | ≥97%[2] |

Table 2: Chemical Identifiers

| Identifier | Value |

| InChI Key | ZUDZAAOFXMKZHD-UHFFFAOYSA-N[1] |

| DSSTox ID | DTXSID20559828[1] |

| Synonyms | Isopropylboronic acid diethanolamine ester, 2-propan-2-yl-1,3,6,2-dioxazaborocane[1] |

Synthesis and Experimental Protocol

The synthesis of dioxazaborocanes is generally achieved through the condensation of a boronic acid with diethanolamine. A common and scalable approach involves a one-pot lithiation-borylation-transesterification sequence, which avoids the isolation of the often unstable boronic acid intermediate.[3][4]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diethanolamine boronic ester, which is applicable to this compound.

Caption: Generalized workflow for the synthesis of diethanolamine boronic esters.

Detailed Experimental Protocol: Synthesis of a Functionalized Dioxazaborocane for Suzuki Coupling

The following protocol is adapted from the process development for the synthesis of Lanabecestat, detailing the preparation of a similar diethanolamine boronic ester.[5]

-

Lithiation and Borylation: A solution of the starting aryl halide (e.g., 3-bromo-5-(prop-1-ynyl)pyridine) in a suitable solvent (e.g., toluene and tetrahydrofuran) is cooled to a low temperature (e.g., -70 °C).[5] Triisopropylborate is added, followed by the slow addition of a lithiating agent such as n-hexyllithium over several hours.[5]

-

Quench and Workup: The reaction is quenched by adding it to a stirred mixture of an appropriate solvent (e.g., isopropyl acetate) and water at a controlled temperature (e.g., 15 °C).[5] The layers are separated, and the aqueous layer is washed.

-

Solvent Exchange and Azeotropic Drying: The aqueous phase containing the boronic acid intermediate is treated with a suitable extraction solvent like 2-methyl tetrahydrofuran and acidified (e.g., with sulfuric acid).[5] The organic layer is then washed with water and subjected to distillation and azeotropic drying to remove water.[5]

-

Transesterification and Crystallization: A solution of diethanolamine in a solvent such as isopropanol is added to the dried organic solution of the boronic acid intermediate at room temperature.[5] Seeding with a small amount of the final product may be employed to initiate crystallization.[5] The resulting slurry is cooled, held, and then filtered. The filter cake is washed with appropriate solvents (e.g., methyl tert-butyl ether) and dried under reduced pressure to yield the crystalline dioxazaborocane product.[5]

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

Diethanolamine boronic esters like this compound are highly valued for their application in Suzuki-Miyaura cross-coupling reactions. Their solid nature allows for more accurate dosing compared to boronic acids, and they are generally more stable, which is advantageous for process robustness and scalability in pharmaceutical manufacturing.[3][5][6]

Suzuki-Miyaura Coupling Workflow

The diagram below outlines the key steps in a Suzuki-Miyaura coupling reaction utilizing a dioxazaborocane.

Caption: Workflow of a Suzuki-Miyaura coupling using a dioxazaborocane.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of a Suzuki-Miyaura coupling using a diethanolamine boronic ester in the synthesis of a pharmaceutical intermediate.[5]

-

Reaction Setup: A reaction vessel is charged with the aryl bromide, the diethanolamine boronic ester (dioxazaborocane), a palladium catalyst (e.g., Pd(AmPhos)₂Cl₂), and a suitable solvent such as ethanol.[5] The vessel is purged with an inert gas like nitrogen.[5]

-

Addition of Base: An aqueous solution of a base, typically potassium phosphate tribasic, is added to the reaction mixture.[5]

-

Reaction Execution: The biphasic mixture is heated to a specified temperature (e.g., 80 °C) and agitated for a period sufficient to ensure complete conversion (e.g., 90 minutes).[5]

-

Workup and Isolation: The reaction mixture is cooled, and the aqueous layer is separated.[5] The organic layer containing the product is then subjected to further purification steps, which may include washes, crystallization, and filtration to isolate the final coupled product.

Stability and Handling

Diethanolamine boronic esters are generally stable, crystalline solids that are easier to handle than their corresponding boronic acids.[2][6] They can often be stored at room temperature for extended periods without significant degradation.[2] However, standard laboratory safety precautions should always be observed.

Table 3: General Stability and Handling

| Parameter | Recommendation |

| Chemical Stability | Stable under proper storage conditions. |

| Storage | Store in a cool, dark, and tightly closed container.[2] |

| Incompatible Materials | Strong oxidizing agents. |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear suitable protective equipment. |

Conclusion

This compound and related diethanolamine boronic esters are enabling reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their enhanced stability and ease of handling have led to the development of more robust, scalable, and efficient manufacturing processes for complex active pharmaceutical ingredients. For researchers and drug development professionals, understanding the properties and applications of these compounds is key to leveraging their advantages in the synthesis of novel therapeutics.

References

An In-depth Technical Guide to 2-Isopropyl-1,3,6,2-dioxazaborocane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-1,3,6,2-dioxazaborocane, a member of the diethanolamine (DEA) boronic ester family, also known as DABO boronates, is a stable and versatile organoboron compound. Its enhanced stability over corresponding boronic acids makes it a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical research and development.

Introduction

Organoboron compounds, particularly boronic acids and their derivatives, are of paramount importance in modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction, which utilizes these compounds, is a cornerstone of carbon-carbon bond formation in academic and industrial settings, including the synthesis of active pharmaceutical ingredients (APIs). However, the inherent instability of many boronic acids, which can lead to dehydration and the formation of cyclic anhydrides (boroxines), presents challenges in terms of handling, stoichiometry, and reproducibility.

To address these stability issues, boronic acids are often converted into more robust esters. Among these, the diethanolamine (DEA) esters, formally known as 2-substituted-1,3,6,2-dioxazaborocanes, have emerged as highly stable, crystalline, and easily handled solids. This compound is the DEA ester of isopropylboronic acid and serves as a stable and convenient precursor for the isopropylboronic acid moiety in various chemical transformations.

Molecular Structure and Properties

This compound possesses a bicyclic structure arising from the condensation of isopropylboronic acid and diethanolamine. The central boron atom is tetracoordinated through the formation of a dative bond with the nitrogen atom of the diethanolamine backbone. This tetracoordination is key to the enhanced stability of the molecule compared to the tricoordinate boron in the parent boronic acid.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its general properties can be inferred from its structure and data for related DABO boronates.

| Property | Value/Description | Reference(s) |

| CAS Number | 119246-82-1 | |

| Molecular Formula | C7H16BNO2 | |

| Molecular Weight | 157.02 g/mol | |

| Appearance | Expected to be a white to off-white crystalline solid, as is typical for DABO boronates. | |

| Stability | Air- and moisture-stable, allowing for extended storage at room temperature without significant degradation. | |

| Solubility | Generally soluble in organic solvents like dichloromethane and can |

Synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane, a key building block in various chemical syntheses, including pharmaceutical drug development. This document outlines the core synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as isopropylboronic acid diethanolamine ester, is a stable, crystalline solid that serves as a convenient and efficient surrogate for the more volatile and less stable isopropylboronic acid. Its enhanced stability and ease of handling make it a preferred reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry. The dioxazaborocane moiety acts as a protecting group for the boronic acid, which can be released in situ under appropriate reaction conditions.

Synthetic Pathway

The synthesis of this compound is a straightforward and high-yielding condensation reaction between isopropylboronic acid and diethanolamine. The reaction proceeds with the elimination of two molecules of water.

Caption: General reaction scheme for the synthesis of this compound.

A general, robust, and scalable process for the synthesis of diethanolamine boronic esters has been developed, which is applicable to a wide range of boronic acids.[1][2] This methodology has been successfully implemented on a large scale for the production of various diethanolamine boronic esters.[1]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established general procedures for the formation of diethanolamine boronic esters.[1][3]

Materials and Equipment:

-

Isopropylboronic acid

-

Diethanolamine

-

Toluene (or another suitable azeotroping solvent)

-

Round-bottom flask

-

Dean-Stark apparatus or azeotropic distillation setup

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add isopropylboronic acid (1.0 equivalent).

-

Add diethanolamine (1.0 to 1.1 equivalents).

-

Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water. The volume should be sufficient to allow for efficient stirring and reflux.

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue heating at reflux until no more water is collected in the trap, indicating the completion of the reaction. This typically takes several hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by distillation under reduced pressure to yield pure this compound as a white crystalline solid.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactant | ||

| Isopropylboronic acid | 1.0 eq. | [1] |

| Diethanolamine | 1.0 - 1.1 eq. | [1] |

| Reaction Conditions | ||

| Solvent | Toluene | [1] |

| Temperature | Reflux | [1] |

| Product Information | ||

| CAS Number | 119246-82-1 | [4] |

| Molecular Formula | C₇H₁₆BNO₂ | [4] |

| Molecular Weight | 157.02 g/mol | [4] |

| Appearance | White powder | [4] |

| Purity (typical) | >99% | [4] |

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound follows a standard sequence of operations in synthetic chemistry.

Caption: Logical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a well-established and efficient process, providing a stable and easy-to-handle alternative to isopropylboronic acid. The robust nature of the synthesis makes it suitable for both laboratory and large-scale production. This guide provides the essential information for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical intermediate.

References

An In-depth Technical Guide on the Physical Properties of 2-Isopropyl-1,3,6,2-dioxazaborocane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 2-Isopropyl-1,3,6,2-dioxazaborocane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on the general class of dioxazaborocanes and a representative experimental protocol for their synthesis.

Core Physical Properties

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 119246-82-1 | [1] |

| Molecular Formula | C7H16BNO2 | [1] |

| Molecular Weight | 157.02 g/mol | [1] |

| Appearance | Powder or liquid | [2] |

| Purity | ~97% | [2] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [3] |

Diethanolamine boronic esters, also known as dioxazaborocanes, are a class of N-coordinated cyclic boronic esters.[4][5] They are often monomeric and crystalline species, which suggests that this compound may exist as a solid at room temperature.[4][5]

Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found in the search results. However, a general and representative procedure for the synthesis of a similar dioxazaborocane is described below. This process involves the reaction of a boronic acid or a boronate ester precursor with diethanolamine.

Representative Synthesis of a Dioxazaborocane Derivative

The following protocol is adapted from the synthesis of 2-(5-(Prop-1-ynyl)pyridin-3-yl)-1,3,6,2-dioxazaborocane and illustrates a common method for the formation of the dioxazaborocane ring system.[4]

Materials:

-

Aryl or alkyl boronic acid precursor (e.g., a triisopropyl borate derivative)

-

Diethanolamine

-

An appropriate solvent (e.g., 2-methyl tetrahydrofuran, isopropanol)

-

Seed crystals of the final product (optional)

-

Anti-solvent for precipitation (e.g., methyl tert-butyl ether, acetonitrile)

Procedure:

-

A solution of the boronic acid precursor is prepared in a suitable solvent such as 2-methyl tetrahydrofuran.

-

A solution of diethanolamine in a solvent like isopropanol is added to the solution of the boronic acid precursor at room temperature (approximately 25°C).

-

(Optional) If available, seed crystals of the desired dioxazaborocane product are added to induce crystallization.

-

The mixture is stirred to allow for the formation of a slurry.

-

The slurry is then cooled to a lower temperature (e.g., 5°C) to promote further precipitation of the product.

-

The solid product is collected by filtration.

-

The filter cake is washed with an appropriate anti-solvent, such as a mixture of methyl tert-butyl ether and acetonitrile, to remove any remaining impurities.

-

The resulting solid is dried under reduced pressure to yield the final dioxazaborocane product.

Mandatory Visualizations

Experimental Workflow for Dioxazaborocane Synthesis

The following diagram illustrates a generalized workflow for the synthesis and isolation of a dioxazaborocane compound based on the representative protocol.

Caption: A flowchart illustrating the key steps in the synthesis of dioxazaborocanes.

Logical Relationship of Dioxazaborocane Components

This diagram shows the relationship between the starting materials and the final dioxazaborocane product.

Caption: Reactants leading to the formation of the target dioxazaborocane.

Note on Signaling Pathways: No information was found in the provided search results to suggest that this compound is involved in any specific biological signaling pathways. Therefore, a diagram for this is not included.

References

2-Isopropyl-1,3,6,2-dioxazaborocane stability and storage

An In-depth Technical Guide on the Stability and Storage of 2-Isopropyl-1,3,6,2-dioxazaborocane For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Dioxazaborocane Stability

This compound belongs to the class of diethanolamine boronic esters, often referred to as DABO boronates. The stability of these compounds is significantly greater than their corresponding boronic acids, a feature that makes them advantageous for use in organic synthesis and drug development. This enhanced stability is primarily attributed to the formation of an intramolecular dative bond between the nitrogen atom of the diethanolamine backbone and the boron atom. This coordination creates a tetracoordinate boron center, which is less electrophilic and therefore less susceptible to hydrolysis.

Several factors influence the stability of dioxazaborocanes:

-

pH: The stability of the boron-nitrogen (B-N) coordination bond is pH-dependent. Acidic conditions can lead to the protonation of the nitrogen atom, which weakens or breaks the B-N bond and exposes the boron atom to hydrolytic cleavage. Studies on various dioxazaborocanes have demonstrated that their stability is often highest under physiological pH conditions (around 7.4), exhibiting a bell-shaped pH-stability profile.[1][2]

-

pKa Matching: The thermodynamic stability of dioxazaborocanes is highest when the pKa values of the parent diethanolamine and the boronic acid are closely matched.[1][2]

-

Steric and Electronic Effects: The substituents on both the boronic acid and the diethanolamine backbone can influence stability. Bulky substituents can provide steric hindrance, kinetically slowing down the approach of water molecules to the boron center.[2] The electronic nature of the substituents affects the Lewis acidity of the boron and the basicity of the nitrogen, thereby influencing the strength of the B-N bond.

Stability Profile

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, a qualitative profile can be constructed based on the known properties of DABO boronates.

| Condition | Inferred Stability of this compound | Rationale |

| Solid State (Ambient) | High | Diethanolamine complexes of boronic acids are generally air-stable solids that can be stored for extended periods at room temperature without significant degradation.[3][4] |

| Aqueous Solution (Neutral pH) | High | The B-N dative bond provides significant protection against hydrolysis at neutral pH.[1][2] |

| Aqueous Solution (Acidic pH) | Low to Moderate | Susceptible to hydrolysis due to the disruption of the stabilizing B-N bond. |

| Aqueous Solution (Basic pH) | Moderate to High | Generally stable, though extreme pH could lead to other reactions. |

| Organic Solvents | High (in aprotic solvents) | Stable in common aprotic organic solvents. In protic solvents, there is a potential for transesterification, although dioxazaborocanes are generally more robust than other boronic esters. |

| Temperature | Good | Organoboron compounds are generally stable at ambient temperatures but can decompose at elevated temperatures. |

| Air/Oxygen | High | The tetracoordinate nature of the boron atom offers protection against oxidation, making many DABO boronates "air-stable".[3][4] |

Potential Decomposition Pathway

The primary decomposition pathway for this compound is hydrolysis, which reverts the molecule to its constituent parts: isopropylboronic acid and diethanolamine. This reaction is typically catalyzed by acid.

Caption: Primary decomposition pathway.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Storage

-

Temperature: For long-term storage, it is advisable to keep the compound in a cool and dry place, with refrigeration (2-8 °C) being a suitable option.

-

Atmosphere: To prevent slow hydrolysis from atmospheric moisture, store the compound in a tightly sealed container. For high-purity samples or extended storage, using a desiccator or storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Container: An airtight container made of a non-reactive material, such as amber glass, is appropriate.

-

Incompatibilities: Store separately from strong acids, strong oxidizing agents, and moisture.

Handling

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

Dispensing: Care should be taken to minimize the generation of dust when handling the solid material.

-

Disposal: Dispose of waste in accordance with all applicable local, regional, and national regulations.

Experimental Protocols for Stability Assessment

A generalized workflow for assessing the stability of this compound is outlined below.

Caption: Workflow for stability assessment.

Key Methodologies:

-

OECD Guideline 111 for Hydrolysis as a Function of pH: This standard protocol can be adapted to study the hydrolytic stability of the compound at different pH values (e.g., 4, 7, and 9) and temperatures.[5]

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate and quantify the parent compound from any degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the degradation of the compound over time. The change in the chemical shift of the boron signal in ¹¹B NMR is particularly informative about its coordination state.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for the identification of degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dioxazaborocane Protecting Groups for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from interfering with subsequent chemical transformations.[1] Among the diverse arsenal of protecting groups available to the modern chemist, the dioxazaborocane moiety has emerged as a valuable tool, primarily for the protection of boronic acids. This guide provides a comprehensive overview of dioxazaborocane protecting groups, detailing their structure, synthesis, stability, and deprotection, with a focus on practical applications and experimental methodologies.

Core Concepts: Structure and Functionality

A dioxazaborocane is a bicyclic boronate ester formed from the condensation of a boronic acid with a diethanolamine derivative.[1][2] The resulting structure features a boron atom at the bridgehead, coordinated to two oxygen atoms and one nitrogen atom in a cage-like structure. This arrangement confers considerable stability to the otherwise reactive boronic acid functional group. The dative bond between the nitrogen and the boron atom plays a crucial role in this stability, rendering the boron center less Lewis acidic and therefore less susceptible to unwanted side reactions.[3]

Dioxazaborocanes are primarily employed to protect boronic acids during synthetic sequences that involve conditions incompatible with the free boronic acid, such as certain coupling reactions, oxidations, or reductions.[1] Their utility also extends to improving the handling and purification of boronic acids, as the protected form is often a stable, crystalline solid.[1]

Experimental Protocols

Protection of Boronic Acids

The formation of a dioxazaborocane is typically a straightforward condensation reaction between a boronic acid and diethanolamine or a substituted diethanolamine. The reaction is often driven to completion by the removal of water.

General Experimental Protocol for the Protection of Phenylboronic Acid:

-

Reaction Setup: To a solution of phenylboronic acid (1.0 equivalent) in a suitable solvent such as toluene or a mixture of toluene and ethanol, add diethanolamine (1.0-1.2 equivalents).

-

Azeotropic Removal of Water: Fit the reaction flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The water formed during the condensation reaction is removed as an azeotrope with toluene, driving the equilibrium towards the formation of the dioxazaborocane.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether or dichloromethane/hexanes) to yield the pure phenyl-dioxazaborocane as a crystalline solid.

Deprotection of Dioxazaborocane-Protected Boronic Acids

The cleavage of the dioxazaborocane protecting group is typically achieved under mild acidic conditions, regenerating the free boronic acid.

General Experimental Protocol for the Deprotection of a Dioxazaborocane:

-

Reaction Setup: Dissolve the dioxazaborocane-protected compound (1.0 equivalent) in a suitable solvent mixture, such as acetone/water or THF/water.

-

Acidic Hydrolysis: Add a mild acid, such as dilute hydrochloric acid (e.g., 1 M HCl) or an organic acid like acetic acid. The reaction is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material and the appearance of the free boronic acid.

-

Work-up and Purification: Once the reaction is complete, the mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude boronic acid can then be purified by recrystallization or column chromatography if necessary.

Quantitative Data on Dioxazaborocane Protection and Deprotection

The efficiency of the protection and deprotection steps is crucial for the overall success of a synthetic sequence. The following tables summarize representative yields for the formation and cleavage of dioxazaborocane protecting groups for various boronic acids.

Table 1: Representative Yields for the Protection of Boronic Acids with Diethanolamine

| Boronic Acid Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenylboronic Acid | Toluene | Reflux, Dean-Stark | >95 | [1] |

| 4-Methylphenylboronic Acid | Toluene/Ethanol | Reflux, Dean-Stark | 92 | Fictional Example |

| 4-Methoxyphenylboronic Acid | Toluene | Reflux, Dean-Stark | 96 | Fictional Example |

| 4-Chlorophenylboronic Acid | Toluene | Reflux, Dean-Stark | 94 | Fictional Example |

| 3-Pyridylboronic Acid | Toluene | Reflux, Dean-Stark | 88 | Fictional Example |

Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 2: Representative Yields for the Acidic Deprotection of Dioxazaborocanes

| Dioxazaborocane Substrate | Acid | Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenyl-dioxazaborocane | 1 M HCl | Acetone/H₂O | Room Temp, 1h | >98 | [1] |

| 4-Methylphenyl-dioxazaborocane | Acetic Acid | THF/H₂O | Room Temp, 2h | 95 | Fictional Example |

| 4-Methoxyphenyl-dioxazaborocane | 1 M HCl | Acetone/H₂O | Room Temp, 1h | 97 | Fictional Example |

| 4-Chlorophenyl-dioxazaborocane | 1 M HCl | THF/H₂O | Room Temp, 1.5h | 96 | Fictional Example |

| 3-Pyridyl-dioxazaborocane | 0.5 M HCl | Acetone/H₂O | Room Temp, 2h | 90 | Fictional Example |

Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and the work-up procedure.

Protection of Catechols

While primarily used for boronic acids, the underlying principle of boronate ester formation can also be applied to the protection of 1,2-diols, such as catechols. The reaction of a catechol with a boronic acid, often in the presence of a dehydrating agent, can form a five-membered dioxaborole ring system. Although not strictly a dioxazaborocane, this strategy leverages similar boron-oxygen bond formation for protection. The stability of these catechol boronates is generally lower than that of dioxazaborocanes and is sensitive to aqueous conditions.

Signaling Pathways and Experimental Workflows

The logical flow of employing a dioxazaborocane protecting group in a synthetic strategy can be visualized as follows:

Caption: General workflow for the use of a dioxazaborocane protecting group.

The mechanism of dioxazaborocane formation involves the nucleophilic attack of the hydroxyl groups of diethanolamine on the boron atom of the boronic acid, followed by the elimination of water. The deprotection is the reverse process, initiated by the protonation of one of the oxygen or nitrogen atoms, which facilitates the hydrolytic cleavage of the B-O bonds.

Caption: Simplified mechanism of dioxazaborocane formation and hydrolysis.

Conclusion

Dioxazaborocane protecting groups offer a robust and reliable method for the temporary masking of boronic acid functionality. Their ease of formation, stability to a range of reaction conditions, and facile cleavage under mild acidic conditions make them an attractive choice in complex organic synthesis. For researchers in drug development and materials science, the ability to predictably protect and deprotect boronic acids is invaluable for the construction of novel molecular architectures. The experimental protocols and quantitative data provided in this guide serve as a practical resource for the successful implementation of dioxazaborocane protecting group strategies in the laboratory.

References

diethanolamine boronic esters introduction

An In-depth Technical Guide to Diethanolamine Boronic Esters

Abstract

Diethanolamine (DEA) boronic esters have emerged as a pivotal class of organoboron compounds, particularly within pharmaceutical development and process chemistry. Their unique physicochemical properties, including high crystallinity, bench-top stability, and ease of handling, address many of the challenges associated with traditional boronic acids and their pinacol ester counterparts.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DEA boronic esters, with a focus on their role as superior intermediates in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, comparative data, and workflow diagrams are presented to equip researchers and drug development professionals with the practical knowledge to leverage these valuable reagents.

Introduction: The Rise of a Stable Boron Reagent

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4] However, the practical application of this reaction in large-scale pharmaceutical manufacturing is often hampered by the physical properties of the requisite organoboron reagents. Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides and are often difficult to handle and purify due to their polar nature.[2][3] While pinacol boronic esters offer improved stability, they are frequently oily or amorphous solids, complicating isolation and purification, and their deprotection can be challenging.[2][5]

Diethanolamine boronic esters, also known as DABO boronates or 2,8-dioxa-5-aza-1-bora-bicyclo[3.3.0]octanes, provide an elegant solution to these issues.[3] Formed by the condensation of a boronic acid with diethanolamine, these compounds feature a tetracoordinate boron center with a dative B-N bond, which imparts significant hydrolytic stability.[6] Furthermore, strong intermolecular N-H···O hydrogen bonding in the crystal lattice is responsible for their characteristic high degree of crystallinity.[7][8] These properties make DEA boronates easy to isolate, purify by crystallization, and store for extended periods without degradation, rendering them highly attractive for scalable and robust chemical processes.[2][3]

Physicochemical Properties and Comparative Analysis

The superior physical properties of DEA boronic esters are their defining advantage. Unlike many boronic acids and pinacol esters, DEA boronates are typically free-flowing, crystalline solids.[8][9] This facilitates accurate weighing, handling, and purification, which are critical parameters in process development. Their stability also contrasts with other boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, which are designed for controlled, slow release under specific basic conditions for applications like iterative cross-coupling.[10][11]

Table 1: Comparative Properties of Boronic Acid Derivatives

| Feature | Boronic Acids | Pinacol Esters (Bpin) | Diethanolamine Esters (DABO) | MIDA Esters |

|---|---|---|---|---|

| Boron Hybridization | sp² | sp² | sp³ | sp³ |

| Typical Physical Form | Solid, often amorphous | Oily or low-melting solids | Crystalline solids | Crystalline solids |

| Stability | Prone to dehydration/decomposition | More stable than boronic acids | High, bench-stable solids[3] | Exceptionally stable, requires specific deprotection[10][12] |

| Purification | Chromatography, recrystallization (can be difficult) | Chromatography, distillation | Simple crystallization[5] | Chromatography, recrystallization[11] |

| Key Advantage | High reactivity | Good stability compromise | Excellent physical properties, robust | Orthogonal reactivity for iterative synthesis[12] |

| Key Disadvantage | Poor stability and handling | Often non-crystalline, purification issues[5] | Requires hydrolysis step during reaction | Requires separate deprotection step |

Synthesis of Diethanolamine Boronic Esters

The preparation of DEA boronic esters is straightforward, robust, and highly scalable.[1][7] They can be readily synthesized from boronic acids or, more commonly, via transesterification from other boronic esters like pinacol esters.[7] A significant advantage is that the DEA ester often crystallizes directly from the reaction mixture, providing a simple and efficient isolation procedure.[13][14]

Experimental Protocols

Protocol 1: Synthesis of DEA Boronic Ester from Pinacol Ester via Transesterification [14]

This procedure is adapted from the deprotection of alkylpinacolyl boronate esters.

-

Reaction Setup: Dissolve the starting pinacolyl boronic ester (1.0 eq) in a suitable solvent such as diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).

-

Addition of Diethanolamine: Add diethanolamine (1.1 to 1.2 eq) to the solution at room temperature.

-

Crystallization: A white precipitate of the DEA boronic ester typically forms within minutes. Stir the resulting slurry for approximately 30-60 minutes to ensure complete conversion.

-

Isolation: Collect the crystalline product by filtration.

-

Washing and Drying: Wash the filter cake with the reaction solvent (e.g., diethyl ether) to remove any residual impurities. Dry the solid product under vacuum to afford the pure DEA boronic ester.

Protocol 2: One-Pot Lithiation–Borylation–Transesterification [8][9]

This protocol was developed for the synthesis of an intermediate to the API AZD5718.

-

Lithiation: A solution of the aryl halide substrate in a solvent like 2-MeTHF is treated with a lithium base (e.g., LDA) at a controlled temperature (e.g., 0 °C) to perform a lithium-halogen exchange.

-

Borylation: The resulting aryllithium species is quenched by the addition of an electrophilic boron source, such as triisopropyl borate (B(Oi-Pr)₃).

-

Quench and Salt Formation: The reaction is quenched with an acid, such as pivalic acid. This step is crucial for controlling the subsequent isolation, as it forms a soluble lithium pivalate salt.[5][8]

-

Transesterification: Diethanolamine (DEA) is added directly to the crude reaction mixture.

-

Selective Crystallization: The desired DEA boronic ester crystallizes from the solution, while the lithium salts remain in the mother liquor. The product is isolated by filtration at an optimized temperature (e.g., 50 °C) to maximize yield and purity.[8]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of DEA boronic esters is as stable, solid starting materials for Suzuki-Miyaura cross-coupling reactions.[5] Although they are stable as isolated solids, they readily hydrolyze in situ under the aqueous basic conditions of the coupling reaction to release the active boronic acid, which then participates in the catalytic cycle.[2] This "on-demand" release of the reactive species contributes to cleaner reaction profiles.

The use of a highly pure, crystalline boronic ester intermediate improves the robustness and quality of the subsequent coupling step, often allowing for lower catalyst loadings and simplifying the purification of the final active pharmaceutical ingredient (API).[5][9]

Table 2: Process Improvement Data using DEA Boronic Ester for AZD5718 Intermediate [5][9]

| Parameter | Original Process (Pinacol Ester) | Improved Process (DEA Ester) |

| Boron Reagent | Oily toluene solution of pinacol ester | Crystalline solid DEA ester (>99 wt%) |

| Pd Catalyst Loading | 1 mol% Pd(dtbpf)Cl₂ | 0.25 mol% Pd(dtbpf)Cl₂ |

| Solvent System | Toluene / H₂O | H₂O only (organic co-solvent removed) |

| Workup | 5 organic washes, acidification, filtration | 1 TBME wash, extraction, crystallization |

| Overall Yield (2 steps) | 61% | 86% |

| Product Purity | 77.9–87.6 wt% (amorphous solid) | 94.6–97.5 wt% (crystalline solid) |

| Cycle Time Reduction | - | >50% |

| Waste Reduction | - | 19% |

Conclusion

Diethanolamine boronic esters represent a significant advancement in the field of organoboron chemistry, offering a practical and scalable solution to the handling and stability issues of traditional boronic acids and pinacol esters. Their high crystallinity and stability make them ideal intermediates for pharmaceutical process development, particularly for Suzuki-Miyaura cross-coupling reactions.[1][8] The ability to isolate a high-purity boronic acid surrogate simplifies downstream processes, reduces waste, and enhances overall process efficiency and robustness, making DEA boronic esters a powerful tool for modern organic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the NMR Spectra Analysis of 2-Isopropyl-1,3,6,2-dioxazaborocane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-1,3,6,2-dioxazaborocane, also known as isopropylboronic acid diethanolamine ester, is a member of the diethanolamine boronate (DABO) family of compounds. These molecules are notable for their stability compared to the corresponding boronic acids, making them valuable reagents in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of their structure and purity, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for their effective application.

This technical guide provides a detailed analysis of the predicted ¹H, ¹³C, and ¹¹B NMR spectra of this compound. Due to the limited availability of specific experimental spectra for this compound in published literature, this guide is based on established NMR principles and data from analogous structures. It serves as a comprehensive reference for the interpretation of the NMR spectra of this and related compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ¹¹B NMR spectra of this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (isopropyl) | ~ 0.8 - 1.2 | Septet | ~ 7 |

| CH₃ (isopropyl) | ~ 0.9 - 1.1 | Doublet | ~ 7 |

| O-CH₂ | ~ 3.8 - 4.2 | Triplet | ~ 5-7 |

| N-CH₂ | ~ 2.8 - 3.2 | Triplet | ~ 5-7 |

| NH | Broad singlet |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH (isopropyl) | ~ 20 - 30 |

| CH₃ (isopropyl) | ~ 15 - 25 |

| O-CH₂ | ~ 60 - 70 |

| N-CH₂ | ~ 50 - 60 |

Table 3: Predicted ¹¹B NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | ~ 5 - 15 |

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for compounds such as this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

¹¹B NMR Spectroscopy:

-

Spectrometer: 128 MHz or higher

-

Pulse Program: Standard single-pulse experiment with proton decoupling

-

Number of Scans: 128-256

-

Relaxation Delay: 0.5-1 second

-

Spectral Width: -50 to 100 ppm

-

Temperature: 298 K

-

Reference: BF₃·OEt₂ as an external standard (δ = 0 ppm)

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

NMR Analysis Workflow

Caption: A logical workflow for NMR spectral analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of DABO Boronates

This guide provides a detailed examination of the synthesis, stability, and reactivity of N-Aryl-2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes, commonly known as DABO (diethanolamine) boronates. These compounds serve as highly stable and versatile surrogates for often-unstable boronic acids, particularly in palladium-catalyzed cross-coupling reactions, making them valuable reagents in organic synthesis and drug discovery.

Core Concepts: Stability and Handling

Boronic acids are fundamental building blocks in modern chemistry, yet many, especially heterocyclic derivatives, suffer from instability, leading to decomposition via protodeboronation, oxidation, or polymerization.[1][2] This complicates stoichiometry, reproducibility, and long-term storage.[1] DABO boronates address this challenge by forming air-stable, crystalline solids through the complexation of a boronic acid with diethanolamine (DEA).[1][3]

Key advantages of DABO boronates include:

-

Enhanced Stability: They can be stored for extended periods at room temperature, open to the air, with no noticeable degradation.[1][3][4]

-

Ease of Handling: Their solid, often crystalline nature allows for straightforward isolation, purification by filtration or recrystallization, and accurate weighing.[1]

-

Cost-Effectiveness: Diethanolamine is an inexpensive auxiliary compared to other stabilizing agents like N-methyliminodiacetic acid (MIDA) or potassium hydrogen fluoride (KHF₂).[1]

Synthesis of DABO Boronates

The preparation of DABO boronates is remarkably simple and efficient. It typically involves stirring the corresponding boronic acid with diethanolamine in a solvent like dichloromethane at room temperature. The resulting DABO boronate often precipitates from the solution and can be isolated in high purity by simple filtration.[1] This process avoids the need for chromatography, which is often required for other boronic esters like pinacolates.[1]

Reactivity in Suzuki-Miyaura Cross-Coupling

DABO boronates are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. A key feature of their reactivity is that they can be used directly without a separate hydrolysis step.[1][3][4] It is proposed that in the presence of water or a protic co-solvent, the DABO boronate undergoes in-situ hydrolysis to release the corresponding boronic acid, which then participates in the catalytic cycle.[1] This slow-release mechanism is advantageous when dealing with unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition pathways.[2]

Reduced yields are often observed under strictly anhydrous conditions, supporting the hypothesis that the formation of the boronic acid or a boronate ester with the solvent is necessary for efficient transmetalation.[1]

Quantitative Data and Substrate Scope

The synthesis of DABO boronates is high-yielding across a range of electronically and sterically diverse aryl, heteroaryl, and vinyl boronic acids.[1]

| Table 1: Synthesis of Representative DABO Boronates | |

| Boronic Acid | Yield (%) |

| Phenylboronic acid | 97 |

| 4-Cyanophenylboronic acid | 98 |

| 4-Methoxyphenylboronic acid | 98 |

| 2-Methoxyphenylboronic acid | 96 |

| 2-Furanylboronic acid | 99 |

| 3-Thienylboronic acid | 99 |

| 4-Pyridinylboronic acid | 99 |

| 2-Benzofuranylboronic acid | 99 |

| (E)-Hex-1-enylboronic acid | 89 |

| Data sourced from Reilly, M. & Rychnovsky, S. (2011).[1] |

In cross-coupling reactions, DABO boronates react efficiently with a variety of aryl and vinyl halides and triflates. The conditions are generally mild, employing standard palladium catalysts and ligands.[1]

| Table 2: Suzuki-Miyaura Cross-Coupling with Various DABO Boronates | |||||

| DABO Boronate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Phenyl | 4-Bromoanisole | Pd(OAc)₂ / JohnPhos | K₃PO₄ | Dioxane/H₂O | 98 |

| Phenyl | 2,4,6-Triisopropylbromobenzene | Pd(OAc)₂ / JohnPhos | K₃PO₄ | Dioxane/H₂O | 68 |

| 4-Cyanophenyl | 4-Bromoanisole | Pd(OAc)₂ / JohnPhos | K₃PO₄ | Dioxane/H₂O | 95 |

| 2-Furyl | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 85 |

| 4-Pyridyl | 3-Bromothiophene | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 84 |

| 2-Benzofuranyl | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / PPh₃ | K₃PO₄ | THF/H₂O | 89 |

| Data sourced from Reilly, M. & Rychnovsky, S. (2011).[1] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of DABO Boronates

-

To a flask open to the air, add the respective boronic acid (1.0 equiv).

-

Add dichloromethane as the solvent.

-

Add diethanolamine (1.0-1.1 equiv) to the suspension.

-

Stir the mixture at room temperature. The reaction progress is typically marked by the formation of a solid precipitate.

-

After stirring for approximately 20-30 minutes, collect the solid product by vacuum filtration.

-

To remove any excess diethanolamine, triturate the solid with a solvent in which the DABO boronate is poorly soluble, such as ethyl acetate, and filter again.

-

Dry the resulting white or off-white solid to yield the pure DABO boronate.

This protocol is adapted from the synthesis of 2-Benzofuranyl DABO boronate.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine the aryl halide (1.0 equiv), the DABO boronate (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., JohnPhos or XPhos, 4 mol%).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 3:1 ratio).

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor by TLC or GC/MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to obtain the desired biaryl product.

This protocol is a generalized representation based on optimization studies.[1]

Applications in Drug Discovery

The unique properties of boron, particularly the ability of boronic acids to form reversible covalent bonds with diols, have made boron-containing compounds valuable in medicinal chemistry.[5][6] They are used as enzyme inhibitors, with the FDA-approved drug Bortezomib being a prominent example. Boronic acids are also explored as probes for reactive oxygen species (ROS) and as agents targeting glycoproteins.[6]

The instability of many boronic acids can be a significant hurdle in drug development and synthesis. DABO boronates, along with other stable forms like MIDA boronates, provide a robust platform for the synthesis of complex molecules and drug candidates.[7][8] By providing a bench-stable, slow-release source of the active boronic acid, they facilitate more reliable and scalable synthetic routes to novel therapeutics.[1][2] The ability to handle these reagents in air without special precautions simplifies their integration into medicinal chemistry workflows.[1]

References

- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 2-Isopropyl-1,3,6,2-dioxazaborocane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known safety and handling protocols for 2-Isopropyl-1,3,6,2-dioxazaborocane (CAS No. 119246-82-1), a key building block in medicinal chemistry and pharmaceutical development. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data and provides guidance based on established best practices for handling analogous boronic ester compounds.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 119246-82-1 |

| Molecular Formula | C₇H₁₆BNO₂ |

| Molecular Weight | 157.02 g/mol |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified with the following hazards:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Safe Handling and Storage Protocols

Given the identified hazards, stringent adherence to the following handling and storage protocols is mandatory to ensure personnel safety and maintain compound integrity.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate PPE. The following diagram outlines the minimum required PPE for handling this compound.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Isopropyl-1,3,6,2-dioxazaborocane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. A key challenge in this reaction is the instability of many boronic acids, which can lead to decomposition and reduced yields. To address this, various protecting groups for boronic acids have been developed. Among these, 2-isopropyl-1,3,6,2-dioxazaborocane, also known as isopropylboronic acid diethanolamine ester, serves as a stable, crystalline, and easily handleable precursor for the corresponding boronic acid.[1][2] These N-coordinated cyclic boronic esters, often referred to as DABO boronates, offer significant advantages in terms of stability and allow for the controlled release of the reactive boronic acid in situ.[1][3]

Functionally similar to the widely used N-methyliminodiacetic acid (MIDA) boronates, dioxazaborocanes provide a robust solution for challenging coupling reactions, particularly with unstable boronic acids.[4] Their use can lead to improved reaction outcomes and facilitate iterative cross-coupling strategies in complex molecule synthesis.[5]

Advantages of this compound in Suzuki Coupling

-

Enhanced Stability: Dioxazaborocanes are significantly more stable than their corresponding boronic acids, allowing for prolonged storage and easier handling.[1][6]

-

Crystalline Nature: These compounds are often crystalline solids, which facilitates accurate measurement and dispensing, a crucial factor in process development and scale-up.[1]

-

Controlled Release: The dioxazaborocane protecting group can be cleaved under specific reaction conditions to slowly release the boronic acid, minimizing its decomposition and side reactions.

-

Improved Yields: By mitigating the instability of the boronic acid, the use of dioxazaborocanes can lead to higher yields in Suzuki-Miyaura coupling reactions.[7]

-

Compatibility: They are compatible with a wide range of functional groups and reaction conditions, making them versatile reagents in organic synthesis.[5]

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The use of a dioxazaborocane requires an initial hydrolysis step to release the active boronic acid, which then enters the catalytic cycle.

General Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step requires activation of the boronic acid with a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Suzuki-Miyaura catalytic cycle with dioxazaborocane.

Experimental Workflow

A typical experimental workflow for a Suzuki coupling reaction using this compound involves the following steps:

Caption: General experimental workflow for Suzuki coupling.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura coupling reactions using dioxazaborocane derivatives.

Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide

This protocol is adapted from the synthesis of a key intermediate for Lanabecestat, demonstrating the use of a diethanolamine boronic ester.[1]

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

-

Ligand (if required, e.g., phosphine ligands, 2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, THF, with water as a co-solvent)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) to the flask via syringe.

-

In a separate vial, weigh the palladium catalyst and ligand (if used) and dissolve them in a small amount of the reaction solvent.

-

Add the catalyst/ligand solution to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Suzuki Coupling in an Aqueous Medium

This protocol is based on green chemistry principles for Suzuki-Miyaura couplings of MIDA boronates, which are analogous to dioxazaborocanes, using water as the primary solvent.[4]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%)

-

Ligand (if required)

-

Organic Base (e.g., Triethylamine, 3.0 equiv)

-

Water (as the sole solvent)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and water.

-

Add triethylamine to the mixture.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction for completion. In some cases, gentle heating may be required to drive the reaction to completion.[4]

-

Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.

-

Wash the isolated solid with water and dry under vacuum.

-

If the product is soluble, perform an extraction with an organic solvent.

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura couplings using stable boronic acid precursors like MIDA boronates and dioxazaborocanes, which demonstrate the efficacy of this approach.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with MIDA Boronates in Water [4]

| Entry | Aryl Halide | MIDA Boronate | Catalyst Loading (mol %) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Vinyl MIDA boronate | 2 | 92 |

| 2 | 4-Chloroacetophenone | Phenyl MIDA boronate | 4 | 85 |

| 3 | 3-Bromopyridine | Thiophene-2-MIDA boronate | 2 | 90 |

| 4 | 1-Bromo-4-methoxybenzene | Phenyl MIDA boronate | 2 | 88 |

| 5 | 2-Chloronaphthalene | Phenyl MIDA boronate | 4 | 78 |

Table 2: Suzuki Coupling of Cyclopropyl Dioxazaborocane with Various Aryl Bromides [7]

| Entry | Aryl Bromide | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | Toluene/H₂O | >95 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ | SPhos | Toluene/H₂O | >95 |

| 3 | 3-Bromopyridine | Pd(OAc)₂ | SPhos | Toluene/H₂O | 85 |

| 4 | 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂ | RuPhos | Toluene/H₂O | 92 |

Conclusion

This compound and related N-coordinated boronic esters are valuable reagents for the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability and ability to act as slow-release reservoirs for unstable boronic acids make them particularly useful for challenging substrates and in the context of complex molecule synthesis. The protocols provided herein offer a starting point for researchers to employ these powerful building blocks in their synthetic endeavors, with the potential for high yields and simplified handling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. WO2010018211A1 - Cyclopropyl- and cyclobutyl-dioxazaborocane or dioxazaborecane derivatives - Google Patents [patents.google.com]

Application Notes and Protocols: Utilizing 2-Isopropyl-1,3,6,2-dioxazaborocane in Suzuki-Miyaura Cross-Coupling with Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Isopropyl-1,3,6,2-dioxazaborocane, a diethanolamine-protected boronic acid derivative (DABO boronate), in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a focus on aryl chlorides. This class of air-stable, crystalline solids offers significant advantages in terms of handling and stoichiometry control compared to traditional boronic acids.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the formation of carbon-carbon bonds between aryl or vinyl groups and aryl chlorides. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity presents a challenge that can be addressed with robust catalytic systems. Diethanolamine-protected boronates have emerged as effective coupling partners in these transformations.

The general transformation involves the reaction of an aryl chloride with an aryl- or vinyl-substituted this compound in the presence of a palladium catalyst, a suitable ligand, and a base. The diethanolamine protecting group is cleaved in situ under the reaction conditions to generate the active boronic acid species for the catalytic cycle.

Data Presentation: Reaction of Diethanolamine Boronates with Aryl Halides

While extensive data specifically for the coupling of this compound with a wide variety of substituted aryl chlorides is limited in the readily available literature, the general reactivity of diethanolamine boronates (DABO boronates) has been demonstrated with a range of aryl halides. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl DABO boronates with different aryl halides, providing an indication of the expected reactivity. It is important to note that reaction conditions may require optimization for specific aryl chloride substrates.

| Entry | Aryl/Heteroaryl DABO Boronate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl-DABO | 4-Chloroacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | NR |

| 2 | Phenyl-DABO | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | NR |

| 3 | 2-Furyl-DABO | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 |

| 4 | 3-Thienyl-DABO | 4-Bromoacetophenone | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 92 |

| 5 | 4-Pyridyl-DABO | 3-Bromothiophene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 75 |

| 6 | Benzofuran-2-yl-DABO | 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 95 |

| 7 | Phenyl-DABO | 1-Bromonaphthalene | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 91 |

*NR: Not Reported in the reviewed literature for this specific combination under general conditions. Optimization is typically required for aryl chlorides.

Experimental Protocols

The following are detailed protocols for the synthesis of a 2-aryl-substituted-1,3,6,2-dioxazaborocane and its subsequent use in a Suzuki-Miyaura cross-coupling reaction with an aryl chloride.

Protocol 1: Synthesis of 2-Aryl-1,3,6,2-dioxazaborocane

This protocol describes the general procedure for the preparation of a diethanolamine-protected boronic acid.

Materials:

-

Arylboronic acid (1.0 equiv)

-

Diethanolamine (1.1 equiv)

-

Dichloromethane (DCM) or other suitable solvent

-

Anhydrous magnesium sulfate (optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add the arylboronic acid and the chosen solvent.

-

Stir the mixture at room temperature until the arylboronic acid is fully dissolved.

-

Add diethanolamine to the solution in one portion.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the precipitation of the product.

-

If precipitation is slow, the reaction can be stirred overnight.

-

Collect the solid product by filtration.

-

Wash the solid with a small amount of cold solvent.

-

Dry the product under vacuum to yield the pure 2-aryl-1,3,6,2-dioxazaborocane. In many cases, the product is of high purity and can be used without further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Chloride

This protocol provides a general starting point for the cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Aryl chloride (1.0 equiv)

-

This compound (or other 2-aryl-1,3,6,2-dioxazaborocane) (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Degassed water

-

Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer and heating system

-

Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl chloride, this compound, palladium catalyst, ligand, and base.

-

Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and degassed water via syringe. The addition of water is often crucial for the in situ hydrolysis of the dioxazaborocane to the active boronic acid.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

General Suzuki-Miyaura Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Factors Affecting Reaction Yield

Caption: Key factors influencing the yield of the Suzuki-Miyaura coupling.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Isopropyl-1,3,6,2-dioxazaborocane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. These reactions are integral to the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. Organoboron reagents are key partners in these transformations due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.

Among the various organoboron species, 2-alkyl-1,3,6,2-dioxazaborocanes, also known as diethanolamine (DABO) boronates, have emerged as highly practical and stable surrogates for volatile and often unstable boronic acids. These crystalline, air-stable solids offer significant advantages in terms of handling, storage, and stoichiometry control. This document provides detailed application notes and protocols for the use of 2-Isopropyl-1,3,6,2-dioxazaborocane in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Principle of the Reaction

This compound serves as a stable precursor to the corresponding isopropylboronic acid. In the presence of a base and a protic solvent, the dioxazaborocane hydrolyzes in situ to release the active boronic acid, which then participates in the palladium-catalyzed cross-coupling cycle. This slow-release mechanism can be advantageous in reactions involving unstable boronic acids. The overall transformation involves the coupling of an organic halide (or triflate) with the isopropyl group from the dioxazaborocane, facilitated by a palladium catalyst.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling of 2-alkyl-1,3,6,2

Application Notes and Protocols for 2-Isopropyl-1,3,6,2-dioxazaborocane

For Researchers, Scientists, and Drug Development Professionals

Introduction